
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)-
Overview
Description
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- is an organic compound with a complex structure that includes both methoxy and hydroxy functional groups
Preparation Methods
The synthesis of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-hydroxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, participate in hydrophobic interactions, and undergo redox reactions, which can modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar compounds to 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)-, (2E)- include:
3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Lacks the additional methoxy group, which may affect its reactivity and biological activity.
3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains an additional methoxy group, which can influence its chemical properties and applications
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11,18H,1-2H3 |
InChI Key |
UNWOWTCKYWIPPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
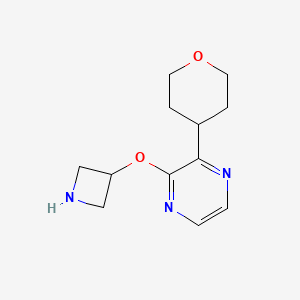
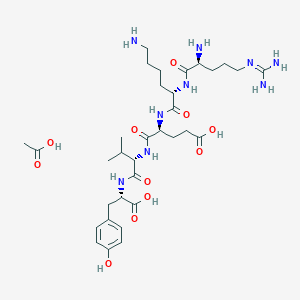
![6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8729022.png)
![(3-{[2-(Dimethylamino)ethyl]oxy}phenyl)methanol](/img/structure/B8729040.png)
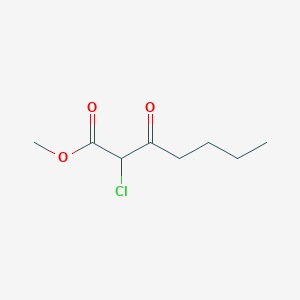
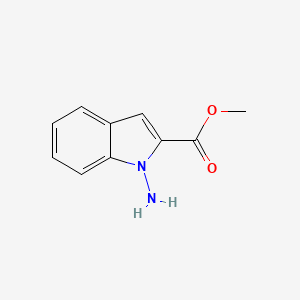
![2-(Benzo[d]thiazol-2-ylthio)-1-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B8729066.png)
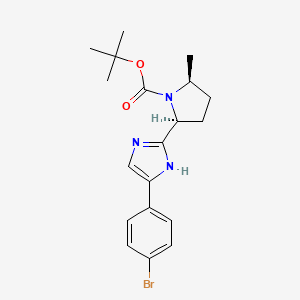

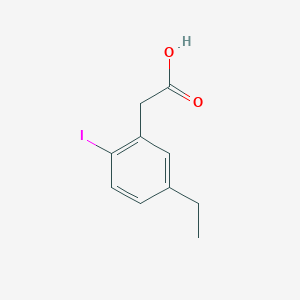
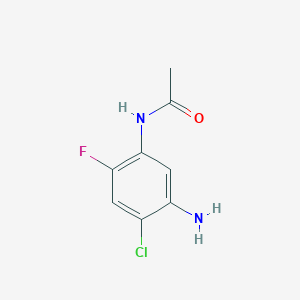
![{2-[(6-Chloropyridin-3-yl)oxy]ethyl}dimethylamine](/img/structure/B8729096.png)
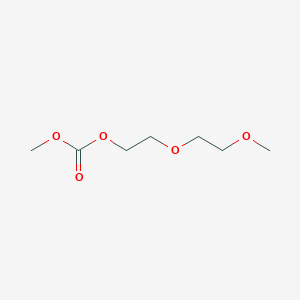
![2-Chloro-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B8729106.png)
